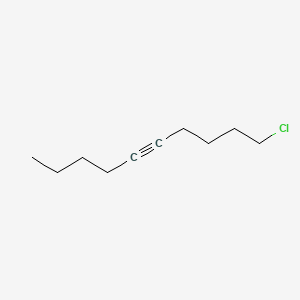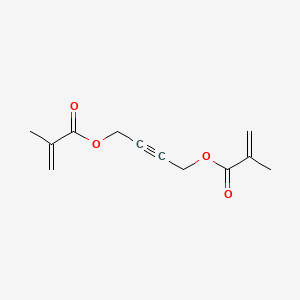
2-Butyne-1,4-diol dimethacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyne-1,4-diol dimethacrylate is an organic compound that features both alkyne and diol functional groups. This compound is known for its versatility in various chemical reactions and its applications in different fields such as polymer chemistry, materials science, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butyne-1,4-diol dimethacrylate can be synthesized through the esterification of 2-butyne-1,4-diol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the dimethacrylate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality dimethacrylate suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyne-1,4-diol dimethacrylate undergoes several types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
2-Butyne-1,4-diol dimethacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Materials Science: The compound is employed in the development of advanced materials with specific mechanical and thermal properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive molecules and pharmaceutical agents.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-butyne-1,4-diol dimethacrylate involves its interaction with various molecular targets and pathways. The alkyne group can undergo cycloaddition reactions, forming cyclic compounds that can interact with biological macromolecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butynediol: Similar in structure but lacks the methacrylate groups.
2-Butene-1,4-diol: Contains a double bond instead of a triple bond.
1,4-Butanediol: Saturated diol without any alkyne or methacrylate groups.
Uniqueness
2-Butyne-1,4-diol dimethacrylate is unique due to its combination of alkyne and methacrylate functional groups, which provide it with distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
67905-43-5 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
4-(2-methylprop-2-enoyloxy)but-2-ynyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h1,3,7-8H2,2,4H3 |
InChI-Schlüssel |
LFWWWRPUVDIHKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC#CCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


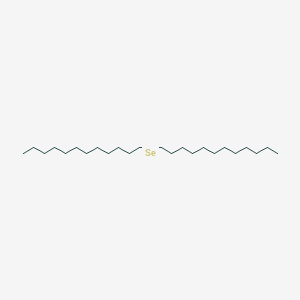
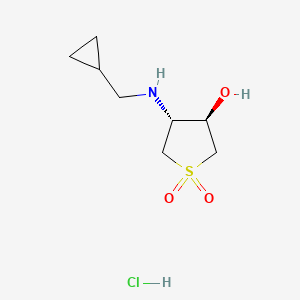

![benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13798659.png)
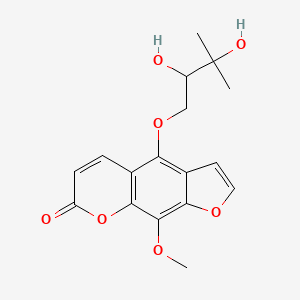
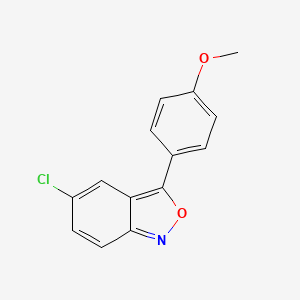
![Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-](/img/structure/B13798688.png)
![(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)
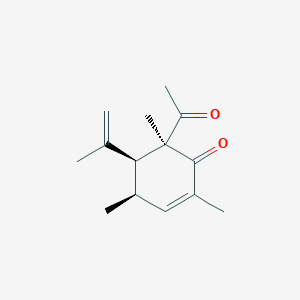
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)
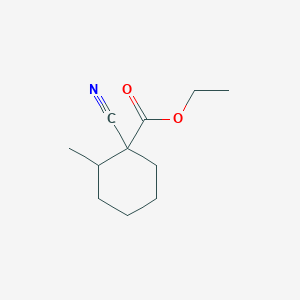
![2-ethyl-3-[(Z)-2-ethynyloct-1-enyl]-2-methyloxirane](/img/structure/B13798709.png)

